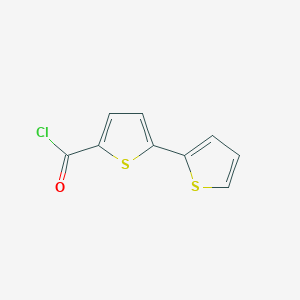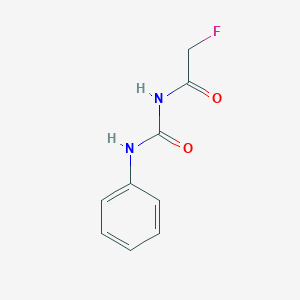
Urea, 1-(fluoroacetyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(fluoroacetyl)-3-phenyl-, also known as FUPA, is a chemical compound that is widely used in scientific research. It is a derivative of urea and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
Urea, 1-(fluoroacetyl)-3-phenyl- is a competitive inhibitor of serine hydrolases. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. The fluorine atom in Urea, 1-(fluoroacetyl)-3-phenyl- enhances its binding affinity for the enzyme, making it a valuable tool for studying enzyme kinetics.
Efectos Bioquímicos Y Fisiológicos
Urea, 1-(fluoroacetyl)-3-phenyl- has been shown to have a range of biochemical and physiological effects. It has been used to study the role of serine hydrolases in lipid metabolism, inflammation, and cancer. Urea, 1-(fluoroacetyl)-3-phenyl- has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Urea, 1-(fluoroacetyl)-3-phenyl- is its high affinity for serine hydrolases, which makes it a valuable tool for studying enzyme kinetics. However, Urea, 1-(fluoroacetyl)-3-phenyl- has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, Urea, 1-(fluoroacetyl)-3-phenyl- is not suitable for studying enzymes that do not hydrolyze amides or esters.
Direcciones Futuras
There are many future directions for research on Urea, 1-(fluoroacetyl)-3-phenyl-. One area of interest is the development of Urea, 1-(fluoroacetyl)-3-phenyl--based probes for imaging serine hydrolase activity in living cells. Another area of interest is the synthesis of Urea, 1-(fluoroacetyl)-3-phenyl- analogs with improved binding affinity and selectivity for specific serine hydrolases. Additionally, Urea, 1-(fluoroacetyl)-3-phenyl- could be used to study the role of serine hydrolases in diseases such as cancer and neurodegenerative disorders.
Métodos De Síntesis
Urea, 1-(fluoroacetyl)-3-phenyl- can be synthesized by reacting phenyl isocyanate with fluorinated acetic acid in the presence of a catalyst. The reaction yields Urea, 1-(fluoroacetyl)-3-phenyl- as a white crystalline solid with a melting point of 130-132°C. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Urea, 1-(fluoroacetyl)-3-phenyl- is widely used in scientific research as a tool to study the activity of enzymes that catalyze the hydrolysis of amides and esters. It is also used as a substrate for the synthesis of fluorinated compounds. Urea, 1-(fluoroacetyl)-3-phenyl- is particularly useful in the study of serine hydrolases, a family of enzymes that play important roles in many biological processes, including lipid metabolism, signal transduction, and inflammation.
Propiedades
Número CAS |
1737-17-3 |
|---|---|
Nombre del producto |
Urea, 1-(fluoroacetyl)-3-phenyl- |
Fórmula molecular |
C9H9FN2O2 |
Peso molecular |
196.18 g/mol |
Nombre IUPAC |
2-fluoro-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C9H9FN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14) |
Clave InChI |
WKZDHMCNRYQPHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)CF |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC(=O)CF |
Otros números CAS |
1737-17-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



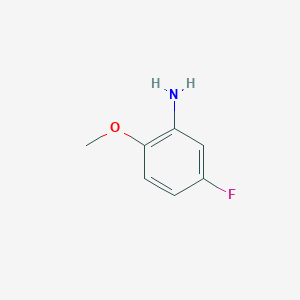
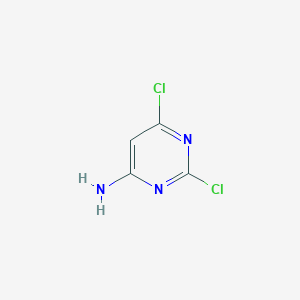
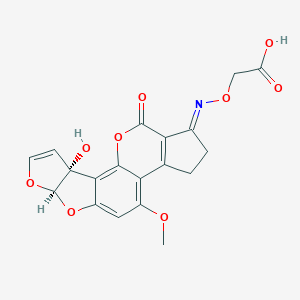
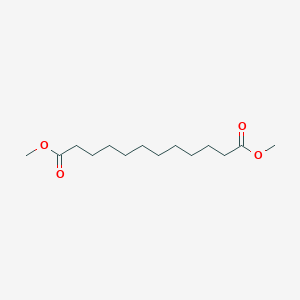
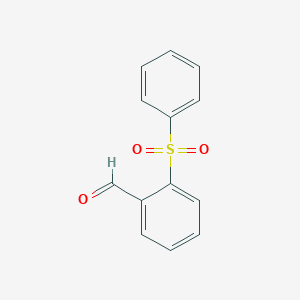
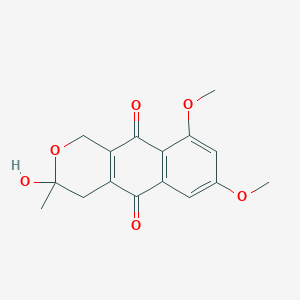
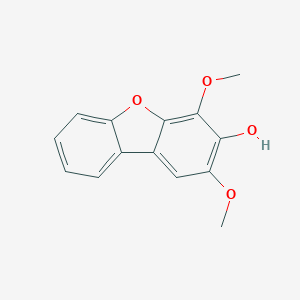
![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)
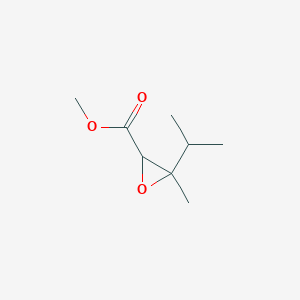
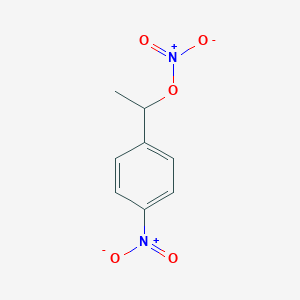
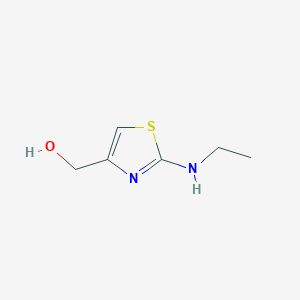
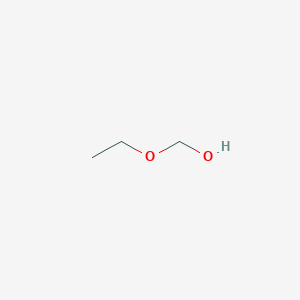
![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)
